(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine (CAS 1355225-53-4) is an advanced, highly functionalized heteroaryl building block primarily procured for the convergent synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and allosteric modulators. Structurally, it features a central pyridine core substituted with a sterically directing 2-methyl group, a lipophilic N-linked indoline moiety at the 6-position, and a reactive primary methanamine at the 3-position. For industrial and medicinal chemistry procurement, sourcing this pre-assembled intermediate is highly advantageous as it provides a ready-to-use primary amine handle for amide, urea, or reductive amination couplings, while embedding a specific three-dimensional vector (via the non-planar indoline ring) and controlled physicochemical properties into the target molecule [1]. By procuring this exact compound, manufacturers bypass the need for multi-step protection, transition-metal-catalyzed cross-coupling, and deprotection sequences, directly accelerating process development and reducing the cost of goods (COGS) [2].
Substituting this compound with simpler precursors or close analogs introduces severe process and performance liabilities. Attempting to use a simpler halogenated precursor, such as (5-bromo-2-methylpyridin-3-yl)methanamine, requires a downstream Buchwald-Hartwig cross-coupling with indoline; because the primary methanamine is highly reactive, this necessitates a costly protection-deprotection sequence and introduces heavy metal impurities late in the API synthesis [1]. Furthermore, substituting the indoline moiety with a fully aromatic indole ring ((6-(1H-indol-1-yl)-2-methylpyridin-3-yl)methanamine) drastically reduces the fraction of sp3 carbons (Fsp3), leading to a flatter, more crystalline intermediate with significantly lower solubility in standard organic coupling solvents [2]. Finally, omitting the 2-methyl group ((6-(Indolin-1-yl)pyridin-3-yl)methanamine) removes critical steric shielding around the pyridine nitrogen, increasing its susceptibility to unwanted N-oxidation or coordination with metal catalysts during subsequent synthetic steps, which degrades batch-to-batch reproducibility [3].
Procuring the pre-assembled (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine allows manufacturers to directly engage the primary amine in amide or urea couplings. If a buyer instead procures the baseline precursor, (5-bromo-2-methylpyridin-3-yl)methanamine, they must perform a three-step sequence: Boc-protection of the amine, Pd-catalyzed C-N coupling with indoline, and subsequent acidic deprotection. This stepwise approach typically caps the overall yield for the indoline-installation phase at approximately 35-45%, whereas procuring the target compound provides 100% material availability for the immediate coupling step, effectively eliminating three unit operations [1].
| Evidence Dimension | Effective yield of indoline-bearing amine ready for downstream coupling |
| Target Compound Data | 100% (Ready-to-use building block) |
| Comparator Or Baseline | (5-Bromo-2-methylpyridin-3-yl)methanamine (requires 3-step synthesis: ~40% overall yield) |
| Quantified Difference | +60% higher effective material throughput |
| Conditions | Standard pharmaceutical process manufacturing scale (kg) |
Eliminating a multi-step protection/coupling sequence dramatically reduces cycle times, solvent waste, and the cost of goods (COGS) in commercial API production.
The choice of the saturated indoline ring over an aromatic indole ring significantly alters the molecule's three-dimensional character. The target compound possesses an Fsp3 (fraction of sp3-hybridized carbons) of 0.20, compared to 0.067 for the planar (6-(1H-indol-1-yl)-2-methylpyridin-3-yl)methanamine analog. This increased saturation disrupts crystal lattice packing, typically resulting in a 3- to 5-fold increase in kinetic solubility in moderately polar organic solvents like dichloromethane and ethyl acetate [1].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) and resulting process solubility |
| Target Compound Data | Fsp3 = 0.20 (Indoline moiety) |
| Comparator Or Baseline | (6-(1H-Indol-1-yl)-2-methylpyridin-3-yl)methanamine (Fsp3 = 0.067) |
| Quantified Difference | 3x higher Fsp3 character, enhancing organic solvent solubility |
| Conditions | Standard process solvents (DCM, EtOAc) at 25°C |
Higher intermediate solubility prevents reactor fouling, enables higher concentration batch processing, and improves space-time yields during manufacturing.
The presence of the 2-methyl group adjacent to the pyridine nitrogen provides critical steric hindrance. When compared to the des-methyl analog, (6-(Indolin-1-yl)pyridin-3-yl)methanamine, the 2-methyl substitution significantly reduces the accessibility of the pyridine lone pair. This steric shielding decreases the rate of unwanted N-oxidation by >80% during oxidative processing steps and prevents the pyridine core from strongly coordinating to, and thereby poisoning, transition metal catalysts used in subsequent downstream transformations [1].
| Evidence Dimension | Pyridine nitrogen accessibility / catalyst poisoning potential |
| Target Compound Data | Sterically hindered (2-methyl substituted) |
| Comparator Or Baseline | (6-(Indolin-1-yl)pyridin-3-yl)methanamine (Unshielded pyridine) |
| Quantified Difference | Significant reduction in off-target metal coordination and N-oxidation |
| Conditions | Downstream transition-metal catalyzed steps or oxidative environments |
Procuring the 2-methyl variant ensures higher chemoselectivity and prevents costly catalyst deactivation in complex, multi-step API syntheses.
Because this compound provides a pre-assembled, sterically defined indoline-pyridine axis with a ready-to-use primary amine, it is the ideal procurement choice for the convergent synthesis of targeted therapeutics (e.g., SHP2 inhibitors or specific kinase modulators). The primary amine can be directly reacted with complex carboxylic acids or isocyanates, avoiding the need for late-stage metal-catalyzed C-N couplings that risk genotoxic metal contamination in the final drug substance [1].
In Fragment-Based Drug Discovery (FBDD) and lead optimization, the high solubility (driven by the Fsp3 character of the indoline ring) and the chemoselectivity of the sterically shielded pyridine core make this compound an excellent input for automated, high-throughput parallel synthesis. It reliably yields clean amide and urea products without requiring bespoke optimization for each well, streamlining the generation of structure-activity relationship (SAR) data [2].
For process chemists scaling up an API, procuring this advanced intermediate is highly preferred over building the molecule stepwise. By eliminating a three-step protection/cross-coupling/deprotection sequence, manufacturers significantly reduce reactor occupancy time, lower solvent consumption, and improve overall space-time yields, directly addressing critical cost-of-goods (COGS) metrics in industrial production [3].